molecular formula C18H15Cl2N3O3S2 B2648757 N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 868974-14-5

N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2648757
CAS No.: 868974-14-5
M. Wt: 456.36
InChI Key: FSJAVQGPKGHWON-UHFFFAOYSA-N
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Description

N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide typically involves the reaction of 2,4-dichlorobenzyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 3,4-dimethoxybenzoyl chloride to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes or proteins, leading to disruptions in cellular processes. For example, it may inhibit the synthesis of nucleic acids or proteins, thereby preventing the growth and proliferation of microorganisms or cancer cells . The exact molecular pathways involved can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

  • 5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-ylamine
  • 2-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazole
  • N-(5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl)-2-thiophenecarboxamide

Uniqueness

N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the 2,4-dichlorobenzyl group enhances its antimicrobial activity, while the thiadiazole ring contributes to its stability and reactivity. Additionally, the dimethoxybenzamide moiety provides further opportunities for chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O3S2/c1-25-14-6-4-10(7-15(14)26-2)16(24)21-17-22-23-18(28-17)27-9-11-3-5-12(19)8-13(11)20/h3-8H,9H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJAVQGPKGHWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=C(C=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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